

Chemical and physical properties of fluoroacetone

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Compound of Interest

Compound Name: Fluoroacetone

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Fluoroacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetone (1-fluoro-2-propanone) is a fluorinated organic compound with the chemical formula C_3H_5FO . It is a colorless, volatile, and flammable liquid. The presence of a fluorine atom significantly influences its chemical and physical properties compared to acetone, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides an in-depth overview of the chemical and physical properties of **fluoroacetone**, experimental protocols for its synthesis and analysis, and crucial safety information.

Chemical and Physical Properties

The key chemical and physical properties of **fluoroacetone** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Fluoroacetone

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ FO	[1]
Molecular Weight	76.07 g/mol	[1]
Appearance	Colorless liquid	[1][2]
Boiling Point	75 °C	[1]
Melting Point	Not available	
Density	1.054 g/mL at 25 °C	[1]
Vapor Pressure	63.4 mmHg	[2]
Flash Point	7 °C (45 °F)	[1]
Solubility	Soluble in water	[1]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	1-fluoropropan-2-one	[1][2]
CAS Number	430-51-3	[1]
PubChem CID	9889	[1][2]
SMILES	CC(=O)CF	[1][2]
InChI	InChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3	[1][2]

Experimental Protocols

Synthesis of Fluoroacetone

A common method for the synthesis of **fluoroacetone** involves the reaction of bromoacetone with a fluorinating agent. A general protocol is described below.

Reaction: The synthesis can be achieved by reacting bromoacetone with triethylamine tris-hydrofluoride.[1]

Procedure:

- In a fume hood, a solution of bromoacetone in an appropriate anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
- Triethylamine tris-hydrofluoride is slowly added to the bromoacetone solution with constant stirring.
- The reaction mixture is stirred at a controlled temperature for a specified period to ensure the completion of the reaction.
- After the reaction is complete, the mixture is worked up to isolate the crude **fluoroacetone**. This typically involves washing with water and extraction with a suitable organic solvent.
- The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure.

Purification of Fluoroacetone

The crude **fluoroacetone** obtained from the synthesis is purified to remove unreacted starting materials, byproducts, and solvent.

Procedure:

- Distillation: The crude product is purified by fractional distillation. The fraction collected at the boiling point of **fluoroacetone** (75 °C) is retained.
- Chromatography: Gas chromatography (GC) can be used for further purification if high purity is required.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of **fluoroacetone**.

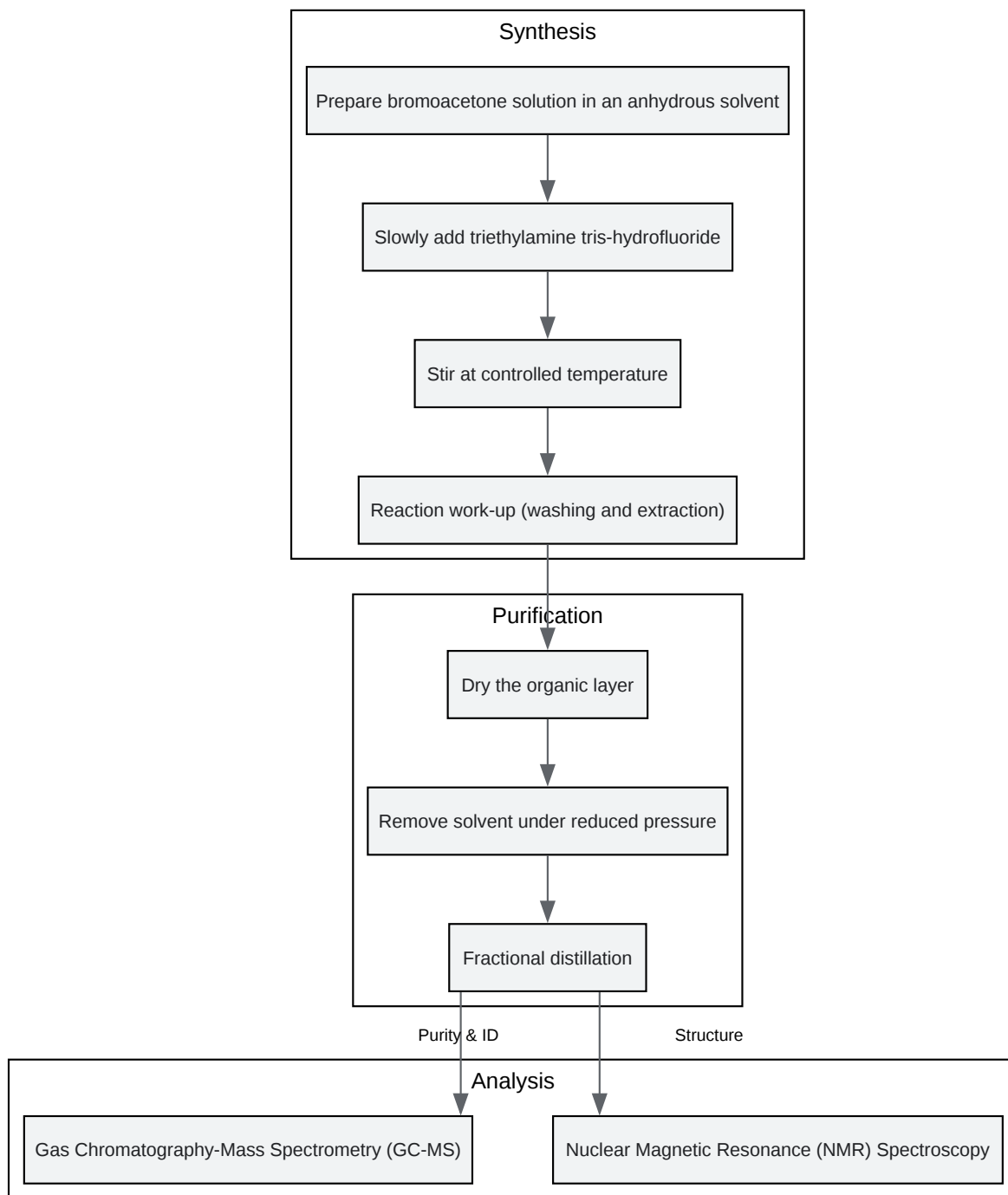
- A dilute solution of the purified **fluoroacetone** in a volatile solvent is prepared.

- The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
- The separated components then enter the mass spectrometer, where they are ionized and fragmented.
- The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for **fluoroacetone**, allowing for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{19}F NMR are essential for the structural elucidation of **fluoroacetone**.

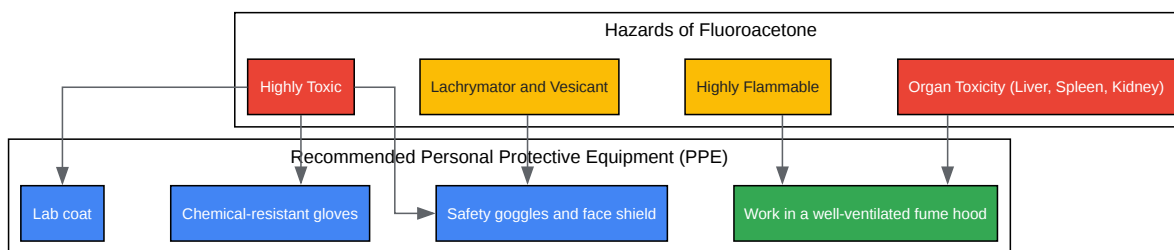
- A sample of the purified **fluoroacetone** is dissolved in a deuterated solvent (e.g., CDCl_3).
- For ^1H NMR, the spectrum will show characteristic signals for the methyl (CH_3) and fluoromethyl (CH_2F) protons. The coupling between the protons and the fluorine atom will result in splitting of the signals. In the ^1H NMR spectrum of **fluoroacetone**, the methyl group (CH_3) appears as a doublet at approximately δ 2.2 ppm with a coupling constant (J) of 4.3 Hz due to long-range coupling with the fluorine nucleus.^[3]
- For ^{19}F NMR, a single resonance will be observed, and its chemical shift will be characteristic of a fluorine atom attached to a carbonyl group. The signal will be split by the adjacent protons.

Visualizations



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*Synthesis and Analysis Workflow for **Fluoroacetone**.*



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Key Hazards and Recommended Safety Precautions.

Reactivity and Applications

Fluoroacetone exhibits reactivity characteristic of ketones, but the presence of the electronegative fluorine atom enhances the electrophilicity of the carbonyl carbon. This makes it susceptible to nucleophilic attack.^[1] It is used as a catalyst in the decomposition of peroxymonosulfuric acid and serves as a precursor for the synthesis of other fluorinated ketones.^[1]

Safety and Handling

Fluoroacetone is a highly toxic and flammable substance.^[1] It is classified as a lachrymator and vesicant, meaning it can cause tearing and blistering. It is toxic by ingestion, inhalation, and skin absorption, with target organs including the liver, spleen, and kidney.

Precautions:

- Always handle **fluoroacetone** in a well-ventilated chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Keep away from heat, sparks, and open flames.

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting.

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References

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- 3. Question: In the ¹H NMR spectrum of fluoroacetone, the methyl group (CH₃) [askfilo.com]
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